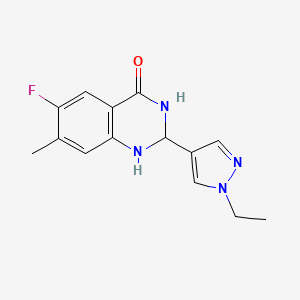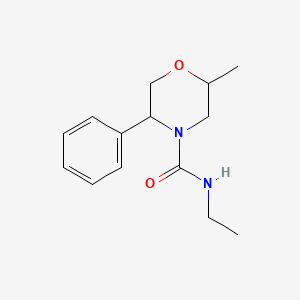
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, also known as PTM or NSC745887, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the class of pyridine derivatives and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to modulate the activity of certain receptors in the brain, leading to its neuroprotective and cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has several biochemical and physiological effects. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in lab experiments is its specificity. It has been found to be highly selective for certain enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. One area of research is in the development of new anti-cancer drugs based on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. Researchers are also exploring the use of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in the treatment of other diseases such as diabetes and cardiovascular disease. Another area of research is in the development of new methods for synthesizing 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is a chemical compound that has several potential research applications. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. Its specificity and selectivity make it a useful tool for studying the function of certain enzymes and proteins. However, its toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, including the development of new anti-cancer drugs and the exploration of its use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method for 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile involves the reaction of 2-(2-bromoethyl)thiomorpholine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60°C. The resulting product is then purified using column chromatography to obtain pure 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile.
Applications De Recherche Scientifique
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has been found to have several potential research applications. One of the major applications is in the field of cancer research. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has also shown promise in the treatment of lung and liver cancer.
Another potential application of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is in the field of neuroscience. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile can enhance the release of dopamine in the brain and can improve cognitive function. It has also been found to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)12-9-16(6-7-17-12)13-11(8-14)4-3-5-15-13/h3-5,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHNXCNLZHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)

![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)



